3-[(1,1-Dimethylethoxy)methyl]heptane
Overview
Description
3-[(1,1-Dimethylethoxy)methyl]heptane is an organic compound with the molecular formula C12H26O and a molecular weight of 186.33 g/mol It is a type of ether, specifically a tert-butyl ether derivative of heptane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,1-Dimethylethoxy)methyl]heptane typically involves the reaction of 3-heptanol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of 3-heptanol is replaced by the tert-butyl group, forming the ether linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified using distillation or recrystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions are less common for this compound due to the stability of the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3-[(1,1-Dimethylethoxy)methyl]heptane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a model compound in studying ether metabolism.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 3-[(1,1-Dimethylethoxy)methyl]heptane involves its interaction with various molecular targets. As an ether, it can act as a solvent, facilitating the dissolution and transport of other molecules. In biochemical systems, it may interact with enzymes and other proteins, influencing their activity and stability. The specific pathways involved depend on the context of its use, such as in drug delivery or as a reagent in chemical reactions .
Comparison with Similar Compounds
- tert-Butyl methyl ether
- tert-Butyl ethyl ether
- tert-Butyl isopropyl ether
Comparison: 3-[(1,1-Dimethylethoxy)methyl]heptane is unique due to its longer heptane chain, which imparts different physical and chemical properties compared to other tert-butyl ethersFor example, its longer chain may make it more suitable as a solvent for certain reactions or as an intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-6-8-9-11(7-2)10-13-12(3,4)5/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPQYIRMHQKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003705 | |
Record name | 3-(tert-Butoxymethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-03-4 | |
Record name | 3-[(1,1-Dimethylethoxy)methyl]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83704-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((1,1-Dimethylethoxy)methyl)heptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(tert-Butoxymethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301003705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(1,1-dimethylethoxy)methyl]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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